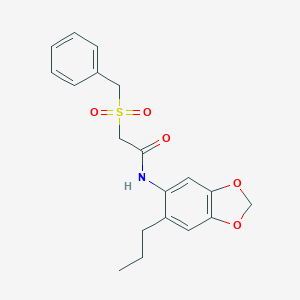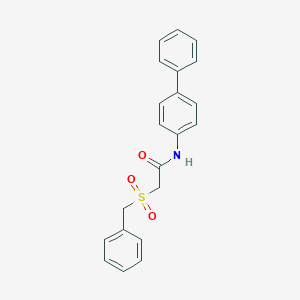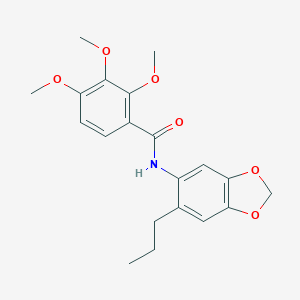![molecular formula C23H27N3O3 B496738 N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an indole moiety, a phenoxy group, and an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide typically involves the coupling of tryptamine derivatives with substituted phenoxy acetic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The phenoxy and acetamido groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-acetamido-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,6-dimethylphenoxy group differentiates it from other indole derivatives, potentially leading to unique interactions and applications.
属性
分子式 |
C23H27N3O3 |
|---|---|
分子量 |
393.5g/mol |
IUPAC 名称 |
2-acetamido-N-[2-(2,6-dimethylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-7-6-8-16(2)22(15)29-12-11-24-23(28)21(26-17(3)27)13-18-14-25-20-10-5-4-9-19(18)20/h4-10,14,21,25H,11-13H2,1-3H3,(H,24,28)(H,26,27) |
InChI 键 |
TXHDYNMPEICGAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-ethoxy-2-(lactoylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B496655.png)
![N-[2-(4-butoxyphenoxy)ethyl]propanamide](/img/structure/B496656.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B496657.png)
![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)

![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)

![N-[2-(2,3-dichlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B496667.png)
![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)
![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496673.png)
![2-(1-adamantyl)-N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B496678.png)
